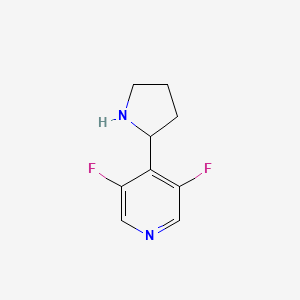
tert-Butyl 3-bromo-2-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-bromo-2-naphthoate: is an organic compound with the molecular formula C15H15BrO2. It is a derivative of naphthalene, where a tert-butyl ester group is attached to the 3-position and a bromine atom is attached to the 2-position of the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Butyl 3-bromo-2-naphthoate can be synthesized through several methods. One common method involves the bromination of tert-butyl 2-naphthoate. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The product is then purified through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 3-bromo-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthoic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed:
Substitution: tert-Butyl 3-azido-2-naphthoate, tert-butyl 3-thio-2-naphthoate.
Reduction: tert-Butyl 2-naphthoate.
Oxidation: tert-Butyl 3-bromo-2-naphthoic acid.
Aplicaciones Científicas De Investigación
tert-Butyl 3-bromo-2-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various naphthalene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers
Mecanismo De Acción
The mechanism of action of tert-butyl 3-bromo-2-naphthoate involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially disrupting cellular processes and exhibiting biological activity .
Comparación Con Compuestos Similares
- tert-Butyl 2-bromo-2-naphthoate
- tert-Butyl 4-bromo-1-naphthoate
- tert-Butyl 6-bromo-2-naphthoate
Comparison: tert-Butyl 3-bromo-2-naphthoate is unique due to the specific positioning of the bromine and tert-butyl ester groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as tert-butyl 2-bromo-2-naphthoate and tert-butyl 4-bromo-1-naphthoate, this compound may exhibit different chemical and biological properties due to the distinct electronic and steric effects .
Propiedades
Número CAS |
1817806-80-6 |
|---|---|
Fórmula molecular |
C15H15BrO2 |
Peso molecular |
307.18 g/mol |
Nombre IUPAC |
tert-butyl 3-bromonaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H15BrO2/c1-15(2,3)18-14(17)12-8-10-6-4-5-7-11(10)9-13(12)16/h4-9H,1-3H3 |
Clave InChI |
XAAFBWJOZIFCRS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC2=CC=CC=C2C=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one](/img/structure/B15234874.png)



![5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylicacid](/img/structure/B15234895.png)

